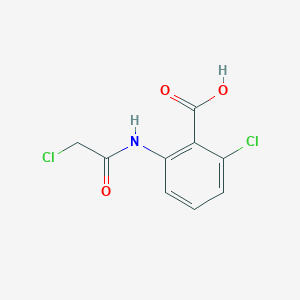
2-Chloro-3-ethenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-ethenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chlorine atom at the second position and an ethenyl group at the third position of the quinoline ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethenylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroaniline and acetylene derivatives.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the quinoline ring. This can be achieved through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis.
Chlorination and Ethenylation:
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization and chlorination reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization, distillation, and chromatography to obtain the final compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-3-ethenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The ethenyl group can undergo oxidation to form epoxides or reduction to form ethyl derivatives.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.
Substitution Reactions: Reagents such as sodium amide (NaNH2), thiourea, and alkoxides are commonly used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Addition Reactions: Electrophiles such as bromine (Br2) and hydrogen chloride (HCl) are used under mild conditions.
Substitution Products: Aminoquinolines, thioquinolines, and alkoxyquinolines.
Oxidation Products: Epoxides and diols.
Reduction Products: Ethylquinolines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-ethenylquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-ethenylquinoline involves its interaction with specific molecular targets and pathways. The compound can:
Bind to DNA and RNA: It can intercalate into the DNA and RNA strands, disrupting their normal function and leading to cell death.
Inhibit Enzymes: It can inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases, thereby affecting cell proliferation and survival.
Induce Apoptosis: It can trigger apoptotic pathways, leading to programmed cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3-ethenylquinoline can be compared with other similar compounds, such as:
2-Chloroquinoline: Lacks the ethenyl group, resulting in different chemical reactivity and biological activity.
3-Ethenylquinoline: Lacks the chlorine atom, leading to variations in its chemical properties and applications.
2-Chloro-3-methylquinoline:
Uniqueness: The presence of both the chlorine atom and the ethenyl group in this compound imparts unique chemical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H8ClN |
|---|---|
Molekulargewicht |
189.64 g/mol |
IUPAC-Name |
2-chloro-3-ethenylquinoline |
InChI |
InChI=1S/C11H8ClN/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h2-7H,1H2 |
InChI-Schlüssel |
QRXLPDVUCDQDPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC2=CC=CC=C2N=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one](/img/structure/B13531140.png)
![Bicyclo[4.1.0]heptan-1-ylmethanamine](/img/structure/B13531148.png)

![4-Amino-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13531159.png)







